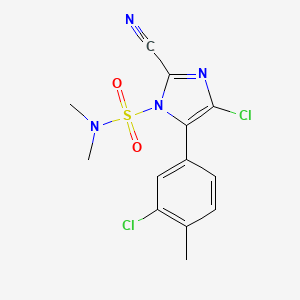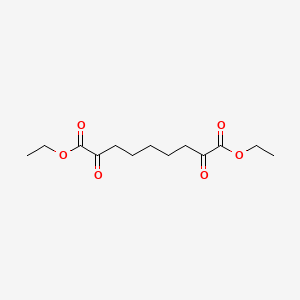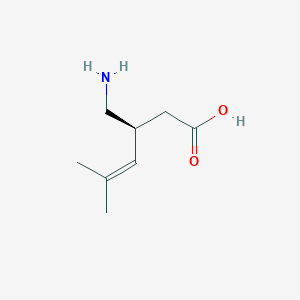
(S)-4,5-Dehydro Pregabalin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4,5-Dehydro Pregabalin is a derivative of pregabalin, a well-known anticonvulsant and analgesic medication. Pregabalin is primarily used to treat epilepsy, neuropathic pain, fibromyalgia, and generalized anxiety disorder. The compound this compound is structurally similar to pregabalin but features a double bond between the 4th and 5th carbon atoms, which may impart unique chemical and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4,5-Dehydro Pregabalin involves several steps, starting from readily available precursors. One common method includes the following steps:
Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, such as 3-isobutylglutaric anhydride, using reagents like acetic anhydride and methyl tert-butyl ether.
Cyclization and Reduction: The intermediate undergoes cyclization and reduction reactions to form the desired product. Common reagents include di-n-propylamine, ethyl cyanoacetate, and hydrochloric acid.
Purification: The final product is purified using techniques like crystallization and chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and minimize the use of expensive or environmentally harmful reagents. Enzymatic methods have also been explored to improve enantioselectivity and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
(S)-4,5-Dehydro Pregabalin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the double bond into a single bond, yielding pregabalin.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and acidic conditions.
Reduction: Hydrogen gas, palladium on carbon, and ethanol.
Substitution: Sodium hydride, alkyl halides, and aprotic solvents like dimethylformamide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Pregabalin.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4,5-Dehydro Pregabalin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on neurotransmitter release and neuronal excitability.
Medicine: Explored for its potential therapeutic effects in treating conditions like epilepsy, neuropathic pain, and anxiety disorders.
Industry: Used in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The mechanism of action of (S)-4,5-Dehydro Pregabalin is similar to that of pregabalin. It binds to the α2δ subunit of voltage-dependent calcium channels in the central nervous system, inhibiting calcium influx and reducing the release of excitatory neurotransmitters like glutamate and substance P. This results in decreased neuronal excitability and reduced pain and seizure activity .
Comparison with Similar Compounds
Similar Compounds
Pregabalin: The parent compound, used for treating epilepsy, neuropathic pain, and anxiety.
Gabapentin: Another gabapentinoid with similar uses but different pharmacokinetic properties.
Phenibut: A GABA analogue with anxiolytic and nootropic effects.
Uniqueness
(S)-4,5-Dehydro Pregabalin is unique due to the presence of a double bond between the 4th and 5th carbon atoms, which may alter its binding affinity and pharmacological effects compared to pregabalin and other similar compounds .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(3S)-3-(aminomethyl)-5-methylhex-4-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h3,7H,4-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
RILHQHHDJPATCS-SSDOTTSWSA-N |
Isomeric SMILES |
CC(=C[C@H](CC(=O)O)CN)C |
Canonical SMILES |
CC(=CC(CC(=O)O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


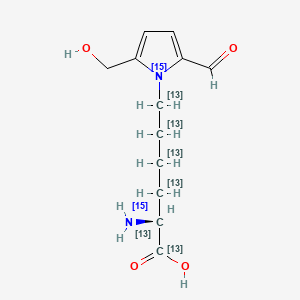
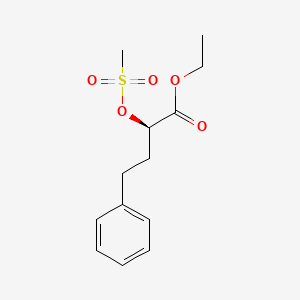
![sodium;[[N'-[(4S)-4-amino-4-carboxybutyl]carbamimidoyl]amino]-hydroxyphosphinate](/img/structure/B13444972.png)
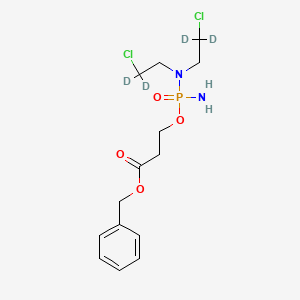
![pentan-3-yl (2R)-3-(3,4-dimethoxyphenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonyl-[(2-methylpropan-2-yl)oxycarbonylamino]amino]-3-oxopropanoate](/img/structure/B13444981.png)
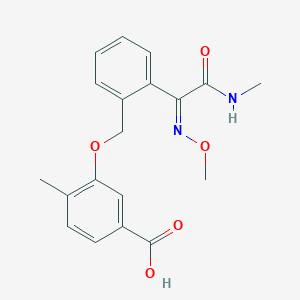
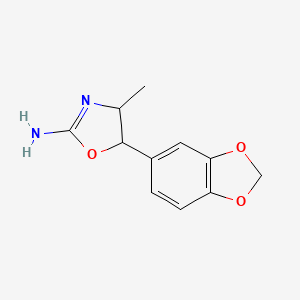

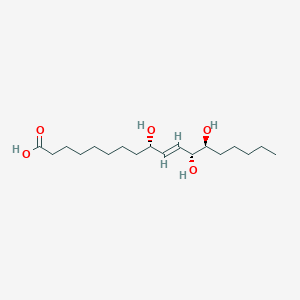
![4-Chloro-6-[2-(1,1-dimethylethoxy)ethoxy]-5-(2-methoxyphenoxy)-2,2'-bipyrimidine](/img/structure/B13445012.png)
![(3S,5S,8R,9S,10R,13S,14S)-3-hydroxy-13-methyl-4,5,6,7,8,9,10,11,12,14,15,16-dodecahydro-3H-cyclopenta[a]phenanthren-17-one](/img/structure/B13445016.png)

